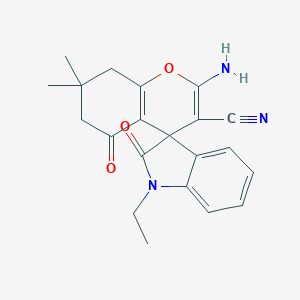![molecular formula C23H18BrN3O4 B460992 METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE](/img/structure/B460992.png)
METHYL 2'-AMINO-1-[(3-BROMOPHENYL)METHYL]-3'-CYANO-6'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-5'-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable aldehyde or ketone in the presence of a base.
Functional group modifications: Introduction of the cyano, amino, and bromo groups through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2’-AMINO-1-[(3-CHLOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
- METHYL 2’-AMINO-1-[(3-FLUOROPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2’-AMINO-1-[(3-BROMOPHENYL)METHYL]-3’-CYANO-6’-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4’-PYRAN]-5’-CARBOXYLATE lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H18BrN3O4 |
|---|---|
Peso molecular |
480.3g/mol |
Nombre IUPAC |
methyl 6'-amino-1-[(3-bromophenyl)methyl]-5'-cyano-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C23H18BrN3O4/c1-13-19(21(28)30-2)23(17(11-25)20(26)31-13)16-8-3-4-9-18(16)27(22(23)29)12-14-6-5-7-15(24)10-14/h3-10H,12,26H2,1-2H3 |
Clave InChI |
OPRAZELMXGDLOS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC |
SMILES canónico |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Br)C(=C(O1)N)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-3-ethyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460910.png)


![2-amino-6-tert-butyl-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460916.png)
![6-amino-1',3-diethyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460917.png)

![2'-amino-6'-(hydroxymethyl)-1-methyl-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B460921.png)
![2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile](/img/structure/B460922.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B460923.png)
![Methyl 2-[({[3-cyano-4,6-di(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B460924.png)
![6-amino-3-ethyl-1'-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460926.png)
acetate](/img/structure/B460929.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B460930.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-methyl-4-(2-thienyl)nicotinonitrile](/img/structure/B460931.png)
